

# 3,5-Difluoro-4-methylbenzonitrile SMILES string

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## Compound of Interest

Compound Name: 3,5-Difluoro-4-methylbenzonitrile

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An In-Depth Technical Guide to **3,5-Difluoro-4-methylbenzonitrile**

## Abstract

**3,5-Difluoro-4-methylbenzonitrile** is a fluorinated aromatic compound whose structural motifs—a difluorinated benzene ring, a nitrile functional group, and a methyl substituent—position it as a potentially valuable intermediate in synthetic chemistry. While extensive peer-reviewed data on this specific isomer is limited, this guide provides a comprehensive technical overview based on established chemical principles and data from closely related analogues. We will detail its core identifiers, predicted properties, plausible synthetic routes, and hypothesized applications in high-value sectors such as pharmaceuticals and agrochemicals. This document serves as a foundational resource for researchers and drug development professionals interested in leveraging this and similar fluorinated building blocks.

## Molecular Identification and Physicochemical Properties

Correctly identifying the molecule is paramount to distinguish it from its isomers and to ensure accurate data retrieval and application. The canonical identifiers for **3,5-Difluoro-4-methylbenzonitrile** are summarized below.

Identifier	Value	Source
IUPAC Name	3,5-difluoro-4-methylbenzonitrile	N/A
Synonyms	4-Cyano-2,6-difluorotoluene	<a href="#">[1]</a>
CAS Number	170572-50-6	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>2</sub> N	<a href="#">[1]</a>
SMILES String	CC1=C(C=C(C=C1F)C#N)F	PubChemLite
InChI Key	AIHPFQMICHSKGT-UHFFFAOYSA-N	PubChemLite

## Physicochemical Characteristics

Experimental data on the physical properties of **3,5-Difluoro-4-methylbenzonitrile** are not widely published. However, computational predictions and data from isomeric compounds provide valuable insight into its expected characteristics. The presence of two highly electronegative fluorine atoms significantly influences the molecule's electronic distribution, polarity, and intermolecular interactions.

Property	Predicted/Reported Value	Source>Note
Molecular Weight	153.13 g/mol	<a href="#">[1]</a>
XlogP (Predicted)	2.2	PubChemLite
Monoisotopic Mass	153.039 Da	PubChemLite
Appearance	Likely a solid at room temperature	Inferred from related isomers like 3-Fluoro-4-methylbenzonitrile which is a solid with a melting point of 47-51 °C.

## Plausible Synthetic Pathways

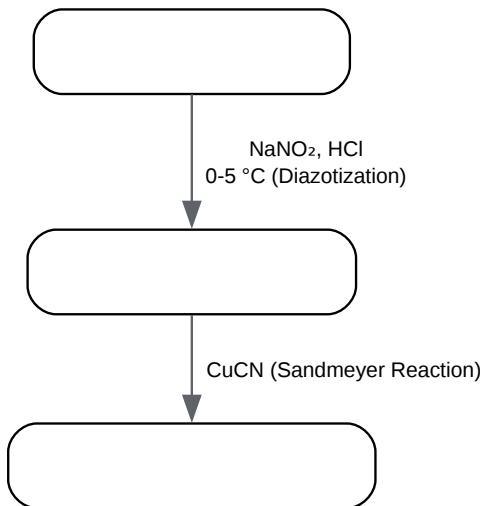
While a definitive, peer-reviewed synthesis for **3,5-Difluoro-4-methylbenzonitrile** is not readily available in the literature, its structure suggests several viable synthetic strategies based on well-established organic reactions. The choice of pathway would depend on the availability and cost of starting materials.

### Route A: Sandmeyer Reaction from an Aniline Precursor

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into a nitrile via a diazonium salt intermediate.[\[2\]](#)[\[3\]](#) This method is highly effective for installing a cyano group onto an aromatic ring.[\[4\]](#)

Workflow:

- **Diazotization:** The synthesis would commence with the precursor 3,5-Difluoro-4-methylaniline. This aniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO<sub>2</sub>) and a strong acid like HCl at low temperatures (0–5 °C), to form the corresponding diazonium salt.
- **Cyanation:** The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN), which facilitates the displacement of the diazonium group (-N<sub>2</sub><sup>+</sup>) with a cyanide group (-CN), yielding the final product.[\[5\]](#) The loss of nitrogen gas (N<sub>2</sub>) is a strong thermodynamic driving force for the reaction.

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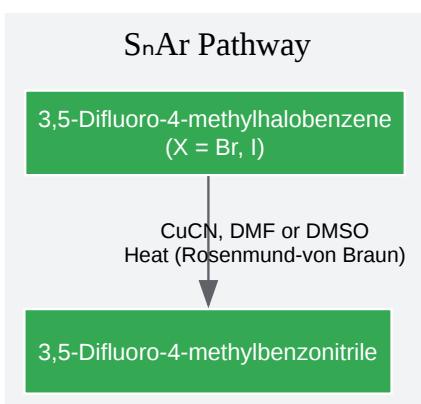
Caption: Proposed Synthesis via Sandmeyer Reaction.

## Route B: Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar)

Nucleophilic aromatic substitution (S<sub>n</sub>Ar) is a powerful method for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups.<sup>[6]</sup> Fluorine itself can act as an excellent leaving group in S<sub>n</sub>Ar reactions, especially when the ring is sufficiently electron-deficient.<sup>[7][8]</sup>

Workflow:

- Precursor Selection: A suitable starting material would be a toluene derivative with a good leaving group (X) at the 1-position and fluorine atoms at the 3 and 5 positions, such as 3,5-Difluoro-4-methylhalobenzene (e.g., X = Br, I).
- Cyanation: The precursor is reacted with a cyanide source, such as copper(I) cyanide (in a Rosenmund-von Braun reaction) or another cyanide salt, often in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The cyanide ion acts as the nucleophile, displacing the leaving group to form the target benzonitrile.



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Caption: Proposed Synthesis via S<sub>n</sub>Ar Reaction.

A relevant precedent for this type of transformation is the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline and CuCN in DMF, demonstrating the viability of cyanation on a difluorinated aromatic ring.[9][10]

## Potential Applications in Research and Development

The strategic incorporation of fluorine into molecules is a widely used strategy in both medicinal chemistry and agrochemical design.[11][12] Fluorine can profoundly alter key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after.[13][14]

## Pharmaceutical Intermediate

Fluorinated benzonitriles are common building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[15][16]

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[17]
- **Binding Affinity:** The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target enzymes or receptors.
- **Lipophilicity and Permeability:** Fluorine substitution can enhance a molecule's lipophilicity, which is crucial for its ability to cross biological membranes and reach its site of action.[14]

Given these benefits, **3,5-Difluoro-4-methylbenzonitrile** is a promising scaffold for developing novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.

## Agrochemical Synthesis

The agrochemical industry similarly leverages fluorinated intermediates to develop next-generation herbicides, fungicides, and insecticides.[\[18\]](#)[\[19\]](#) Fluorinated compounds often exhibit enhanced potency and better environmental profiles.[\[20\]](#)[\[21\]](#) The nitrile group in **3,5-Difluoro-4-methylbenzonitrile** is particularly versatile, as it can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing multiple points for further chemical elaboration to create diverse and potent agrochemicals.[\[20\]](#)

## Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of **3,5-Difluoro-4-methylbenzonitrile** is essential. The following information is based on available safety data sheets (SDS) for the compound and its close isomers.

## Hazard Identification

Based on available data for CAS number 170572-50-6, the compound is classified with potential hazards.[\[1\]](#) Safety data for the related isomer 2,4-Difluoro-3-methylbenzonitrile indicates it can be toxic if swallowed, toxic in contact with skin, and causes skin and eye irritation.[\[22\]](#)

Hazard Class	Statement	GHS Pictogram
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled.	Warning
Skin Irritation	May cause skin irritation.	Warning
Eye Irritation	May cause serious eye irritation.	Warning

## Recommended Handling and PPE

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[23\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[23\]](#)
  - Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
  - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
  - Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[\[23\]](#)

## Storage and Disposal

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[23]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

## Conclusion

**3,5-Difluoro-4-methylbenzonitrile** represents a chemical building block with significant untapped potential. While direct experimental data remains sparse, a robust profile can be constructed by analyzing its structure through the lens of established chemical principles and data from related fluorinated aromatics. The plausible synthetic routes, rooted in fundamental reactions like the Sandmeyer and S<sub>n</sub>Ar, offer clear pathways for its preparation. Its structural features strongly suggest utility as a valuable intermediate for creating novel, high-performance molecules in the pharmaceutical and agrochemical sectors. This guide provides the foundational knowledge for researchers to begin exploring the synthesis and application of this promising compound.

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